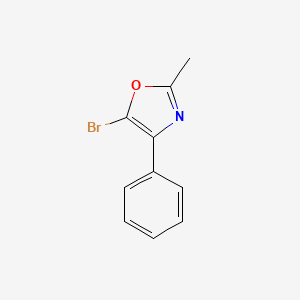

5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOYSHJWCWOWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340000 | |

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-93-5 | |

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mass spectrometry analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic scaffolds such as oxazoles are of paramount importance. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in medicinal chemistry. The subject of this guide, this compound, represents a classic example of a halogenated heterocyclic compound, the structural confirmation and purity assessment of which are non-trivial and critical for regulatory submission and pharmacological evaluation. This document serves as a comprehensive guide, grounded in first principles and field-proven methodologies, for the robust mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous approach.

The Analyte: Physicochemical Profile

Understanding the target molecule is the foundational step of any analytical method development. This compound is a moderately polar, aromatic compound. Its key feature for mass spectrometry is the presence of a bromine atom, which has two abundant, naturally occurring isotopes (79Br and 81Br) in a nearly 1:1 ratio.[1][2] This isotopic signature is a powerful diagnostic tool that we will leverage throughout our analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Monoisotopic Mass (79Br) | 236.97928 Da | Calculated |

| Monoisotopic Mass (81Br) | 238.97723 Da | Calculated |

| Average Molecular Weight | 238.08 g/mol | [4] |

| Key Structural Features | Phenyl ring, Methyl group, Brominated Oxazole core | N/A |

This dual isotopic nature means any ion containing the bromine atom will manifest as a pair of peaks (a doublet) separated by approximately 2 Da, with nearly equal intensity. This M/M+2 pattern is a definitive indicator of bromine's presence in an ion.[5]

Strategic Sample Preparation: The Foundation of Quality Data

The adage 'garbage in, garbage out' is particularly true for mass spectrometry. Proper sample preparation is crucial to avoid ion suppression, ensure reproducibility, and protect the instrument.[6][7] For a relatively clean drug substance like this compound, the protocol is straightforward but requires meticulous execution.

Experimental Protocol: Stock Solution and Working Sample Preparation

-

Initial Weighing: Accurately weigh approximately 10 mg of the analyte using a calibrated analytical balance. Rationale: Accurate weighing is fundamental for subsequent quantitative analyses and concentration calculations.

-

Solvent Selection: Dissolve the weighed sample in 10 mL of LC-MS grade acetonitrile. Vortex for 30 seconds to ensure complete dissolution, creating a 1 mg/mL stock solution. Rationale: Acetonitrile is an excellent solvent for moderately polar compounds and is fully compatible with reverse-phase chromatography and electrospray ionization.[8] Using LC-MS grade solvents minimizes background noise and potential adduct formation.

-

Serial Dilution: Perform a serial dilution from the stock solution using a 50:50 mixture of LC-MS grade acetonitrile and water (containing 0.1% formic acid) to prepare a working solution at a final concentration of 1 µg/mL. Rationale: A 1 µg/mL concentration is typically sufficient for high-sensitivity detection without saturating the detector. The addition of water makes the sample solvent compatible with the initial mobile phase conditions of a reverse-phase separation, ensuring good peak shape. Formic acid is added to promote protonation for positive-ion mode ESI.[8]

-

Sample Filtration & Vialing: Filter the final working solution through a 0.22 µm PTFE syringe filter into a clean, properly labeled glass autosampler vial.[7] Rationale: Filtration removes any particulates that could clog the LC system. Glass vials are essential when using organic solvents to prevent leaching of plasticizers.

Ionization & High-Resolution Mass Spectrometry: Unveiling the Molecular Formula

The choice of ionization technique is dictated by the analyte's properties. For a thermally labile and polarizable molecule like our target, Electrospray Ionization (ESI) is the method of choice, as it is a 'soft' ionization technique that typically preserves the molecular ion.[9] We will couple this with a high-resolution mass spectrometer, such as an Orbitrap or Q-ToF, to achieve the mass accuracy required for unambiguous elemental formula determination.[10][11][12]

Workflow for HRMS Analysis

Caption: High-resolution LC-MS workflow for formula confirmation.

Experimental Protocol: LC-HRMS Analysis

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS System: High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap).

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 50 - 500.

-

Resolution Setting: >70,000.

-

Key Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Sheath Gas: 35 units

-

Aux Gas: 10 units

-

Capillary Temp: 320 °C

-

Expected Results and Interpretation

The primary goal is to observe the protonated molecule, [M+H]⁺. Given the two bromine isotopes, we expect to see two distinct peaks of nearly equal abundance.

| Ion | Expected Accurate Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| [C₁₀H₉⁷⁹BrNO]⁺ | 237.98676 | To be determined | < 5 ppm |

| [C₁₀H₉⁸¹BrNO]⁺ | 239.98471 | To be determined | < 5 ppm |

A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula, C₁₀H₈BrNO.[13] The observation of the characteristic 1:1 isotopic doublet at these masses serves as a powerful confirmation of the molecule's identity.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Elucidation

While HRMS confirms what a molecule is (its elemental formula), tandem mass spectrometry (MS/MS) helps determine how it is assembled (its structure).[13] By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate fragment ions that reveal the underlying chemical framework.

Proposed Fragmentation Pathway of [C₁₀H₉BrNO]⁺

The fragmentation of the protonated this compound is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds and rearrangements to form stable product ions. The oxazole ring, the C-Br bond, and the methyl group are all potential sites for fragmentation.

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20662-93-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. youtube.com [youtube.com]

- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-methyl-4-phenyl-1,3-oxazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, reactivity, and practical applications of this versatile chemical building block. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a blend of theoretical knowledge and field-proven insight.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in modern chemical research. Its aromaticity and stability make it a cornerstone in a vast array of natural products and biologically active molecules.[1] Oxazole derivatives are integral to many pharmaceuticals, agrochemicals, and advanced materials, prized for their unique electronic properties and versatile reactivity.[2][3]

The strategic introduction of a halogen, specifically bromine, onto the oxazole core dramatically enhances its synthetic utility. This compound (CAS No. 20662-93-5) emerges as a particularly valuable intermediate. The bromine atom at the 5-position acts as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide will elucidate the properties and potential of this compound as a pivotal tool in discovery chemistry.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these characteristics is the first step in its effective utilization. While extensive experimental data for this specific isomer is not widely published, its core properties can be defined based on its structure and comparison to related analogues.

Core Compound Data

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 20662-93-5 | [4] |

| Molecular Formula | C₁₀H₈BrNO | [5][6] |

| Molecular Weight | 238.08 g/mol | [5][6] |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF; Insoluble in water. | - |

Chemical Structure

The structural arrangement of the phenyl, methyl, and bromo substituents on the oxazole core defines its reactivity.

Caption: Generalized workflow for the synthesis of the target oxazole.

Expertise & Causality: The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical. It facilitates the cyclization of the intermediate and drives the reaction towards the aromatic oxazole product by eliminating water. The reaction is typically heated to overcome the activation energy for the cyclization step.

Core Reactivity: A Hub for Derivatization

The true power of this compound lies in its capacity to serve as a scaffold for diversification. The bromine atom is the primary site of reactivity.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application. The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. In drug development, this is the principal strategy for exploring the structure-activity relationship (SAR) of a lead compound by systematically modifying the substituent at the 5-position.

-

Lithiation/Grignard Formation: The bromo group can be exchanged with lithium or magnesium to form an organometallic intermediate. This powerful nucleophile can then react with a wide range of electrophiles (aldehydes, ketones, nitriles, etc.) to introduce diverse functional groups.

Caption: Key reactivity pathways for chemical diversification.

Predictive Spectral Analysis for Compound Characterization

Authenticating the structure and purity of the synthesized compound is paramount. While a definitive spectrum must be obtained experimentally, the expected spectral features can be predicted based on the molecular structure. This serves as a benchmark for researchers. [7][8]

| Technique | Expected Features |

|---|---|

| ¹H-NMR | - Phenyl Protons: Multiplet signals in the aromatic region (~7.2-8.0 ppm). - Methyl Protons: A sharp singlet (~2.5 ppm). |

| ¹³C-NMR | - Phenyl Carbons: Multiple signals in the aromatic region (~125-135 ppm). - Oxazole Carbons: Signals for C2, C4, and C5 (~120-165 ppm), with C5 being influenced by the bromine atom. - Methyl Carbon: A signal in the aliphatic region (~14-20 ppm). |

| FT-IR (cm⁻¹) | - C=N Stretch: ~1600-1650 - Aromatic C=C Stretch: ~1450-1600 - C-O-C Stretch: ~1050-1150 - C-Br Stretch: ~500-600 |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 237. - Isotopic Peak (M+2): A peak at m/z ≈ 239 with nearly identical intensity to the M⁺ peak, which is the characteristic signature of a single bromine atom. |

Applications in Research and Drug Development

The oxazole nucleus is a key component in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. [2][9]this compound is not typically an endpoint therapeutic agent itself but rather a critical starting material for building libraries of potential drug candidates.

-

Medicinal Chemistry: Its primary role is as a scaffold in lead optimization. By performing the cross-coupling reactions described in Section 3.2, medicinal chemists can rapidly synthesize dozens or hundreds of analogues, each with a different group at the 5-position. These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify compounds with improved potency, selectivity, or pharmacokinetic properties. [10]* Materials Science: The rigid, aromatic structure of the oxazole core, combined with the ability to append various conjugated groups via the bromo-handle, makes it a candidate for developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this compound, a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction is provided below. This methodology is a cornerstone of modern synthetic chemistry.

Objective: To synthesize 2-methyl-4-phenyl-5-(pyridin-3-yl)-1,3-oxazole.

Materials and Reagents

-

This compound (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Inert Gas: Nitrogen or Argon

Step-by-Step Methodology

-

Vessel Preparation: Add this compound, pyridine-3-boronic acid, and sodium carbonate to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Causality: A flame-dried flask under an inert atmosphere is essential to exclude oxygen and moisture, which can deactivate the palladium catalyst and hydrolyze the boronic acid, respectively.

-

-

Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This process, often involving cycles of vacuum and inert gas backfill, ensures the reaction environment is free of oxygen.

-

Catalyst and Solvent Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. Immediately add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Causality: The catalyst is added last to minimize its exposure to air. The solvent mixture is critical; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the solvent (e.g., by sparging with argon) is another layer of protection for the catalyst.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-oxazole is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous base (Na₂CO₃) quenches any remaining boronic acid and the washes remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.

Workflow Visualization

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not readily available, data from closely related bromo-heterocyclic compounds provide a strong basis for safe handling protocols. [5][11][12]

-

GHS Hazard Statements (Predicted):

-

Harmful if swallowed. [5][12] * Causes skin irritation. [5][11] * Causes serious eye irritation. [5][11] * May cause respiratory irritation. [5][12]* Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

-

Handling: Avoid creating dust. Avoid all personal contact, including inhalation. [11][13]Ensure adequate ventilation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed. [13]

Conclusion

This compound is a high-value synthetic intermediate whose utility far surpasses its intrinsic properties. Its true strength lies in the strategic placement of a bromine atom on a stable and biologically relevant oxazole core. This feature provides chemists in drug discovery and materials science with a reliable and versatile anchor point for molecular elaboration through robust and predictable reactions, most notably palladium-catalyzed cross-coupling. This guide has provided the foundational knowledge, predictive data, and practical protocols necessary for researchers to confidently and effectively integrate this powerful building block into their synthetic programs.

References

- 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/5-bromo-4-methyl-2-phenyl-1-3-oxazole-95-thermo-scientific/CC18110DA]

- Synthesis of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1769]

- 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methyl-1_3-oxazole]

- 5-Bromo-1,3-oxazole hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR931580_msds.pdf]

- Safety Data Sheet - 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=MAYCC42210]

- 5-Bromo-2-phenyl-1,3-oxazole | C9H6BrNO. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-phenyl-1_3-oxazole]

- 5-BROMO-4-METHYL-2-PHENYL-1,3-OXAZOLE | 21354-98-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82618039.htm]

- 20662-93-5 (this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5746098_EN.htm]

- A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem. [URL: https://www.benchchem.com/product/b20538]

- 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/pc50531]

- 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific Canada. [URL: https://www.fishersci.ca/shop/products/5-bromo-4-methyl-2-phenyl-1-3-oxazole-95-thermo-scientific/cc18110da]

- 5-Bromo-4-phenyl-1,3-oxazole | 20756-97-2. Biosynth. [URL: https://www.biosynth.com/p/VAA75697/20756-97-2/5-bromo-4-phenyl-1-3-oxazole]

- NMR Spectra and Molecular Structure. Thieme Connect. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121696]

- This compound - Overview. Benchchem. [URL: https://www.benchchem.com/product/b20620]

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [URL: https://www.jphchem.org/index.php/jphchem/article/view/297]

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175131/]

- CD304 (Neuropilin-1) Monoclonal Antibody (XML1Y1). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/antibody/product/CD304-Neuropilin-1-Antibody-clone-XML1Y1-Monoclonal/14-3042-82]

- 2-(4-BROMO-PHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-OXAZOLE | 32664-14-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7350704.htm]

- 2-(4-BROMO-PHENYL)-OXAZOLE | 176961-50-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8754751.htm]

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2016/ch_vol9_no12/1/(68-73)V9N12CT.pdf]

- Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aryl-5-methyl-1-3-oxazole-4-carbaldehydes-10-a-f_fig3_338787754]

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2380590]

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [URL: https://www.benthamscience.

- SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1825]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 20662-93-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. ijari.org [ijari.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 5-Bromo-2-phenyl-1,3-oxazole | C9H6BrNO | CID 2773271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Foreword: The Strategic Value of the Oxazole Core

An In-Depth Technical Guide to the Van Leusen Synthesis of Substituted Oxazoles

The oxazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in a vast array of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1][2][3] Consequently, the development of robust and efficient synthetic routes to access this heterocyclic core is of paramount importance to the drug development pipeline.

First reported in 1972, the Van Leusen oxazole synthesis has emerged as one of the most powerful and reliable methods for constructing 5-substituted oxazoles from simple aldehyde precursors.[1][4] This guide provides a comprehensive overview of the reaction, from its fundamental mechanistic principles to practical, field-tested protocols and optimization strategies, designed to empower researchers to confidently apply this synthesis in their own laboratories.

The Core Reaction: Mechanism and Guiding Principles

The elegance of the Van Leusen synthesis lies in its use of a unique and multi-functional reagent: p-toluenesulfonylmethyl isocyanide , commonly known as TosMIC .[3][4] Understanding the distinct roles of TosMIC's structural features is the key to mastering this reaction.

-

Acidic Methylene Protons: The protons on the carbon situated between the sulfonyl (SO₂) and isocyanide (NC) groups are significantly acidic, allowing for easy deprotonation by a mild base to form a potent carbon nucleophile.[5][6]

-

Nucleophilic Isocyanide Carbon: The isocyanide group provides a pathway for intramolecular cyclization.

-

Tosyl Leaving Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating the final aromatization step to form the stable oxazole ring.[6]

The reaction proceeds through a well-defined, base-mediated pathway:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃), removes a proton from the active methylene group of TosMIC, generating a reactive tosyl-stabilized carbanion.[6][7]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde substrate, forming an alkoxide intermediate.

-

Intramolecular Cyclization: The newly formed alkoxide oxygen attacks the adjacent isocyanide carbon in a 5-endo-dig cyclization, yielding a 5-hydroxy-4-tosyl-oxazoline intermediate.[1][4][6] This step is kinetically favorable and drives the reaction forward.

-

Elimination & Aromatization: In the presence of a base, the oxazoline intermediate undergoes elimination of p-toluenesulfinic acid (TosH). This step involves the removal of the proton at the C5 position and the departure of the stable tosyl group, resulting in the formation of the aromatic 5-substituted oxazole product.[5][6]

Caption: Figure 1: Van Leusen Oxazole Synthesis Mechanism

A Self-Validating Experimental Protocol

This protocol describes a general and robust procedure for the synthesis of a 5-substituted oxazole. The choice of potassium carbonate and methanol is strategic; K₂CO₃ is an inexpensive, non-hygroscopic base that is strong enough to deprotonate TosMIC without causing significant side reactions, while methanol is an effective solvent that facilitates the reaction at a convenient reflux temperature.[1][8]

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-2.5 eq)

-

Methanol (MeOH), anhydrous (0.1 M concentration relative to aldehyde)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Standard workup and purification reagents (water, ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., 5.0 mmol), TosMIC (5.5 mmol), and anhydrous potassium carbonate (12.5 mmol).

-

Scientist's Insight: Using anhydrous reagents and solvent is crucial. Water can interfere with the base and potentially hydrolyze the isocyanide.

-

-

Solvent Addition: Add anhydrous methanol (50 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C for methanol). Maintain vigorous stirring for 4-8 hours.[8]

-

Trustworthiness Check: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

-

Reaction Workup: After cooling to room temperature, remove the methanol under reduced pressure. Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-substituted oxazole.

Caption: Figure 2: Experimental Workflow

Substrate Scope and Strategic Optimization

The Van Leusen synthesis is highly versatile, tolerating a wide range of functional groups and aldehyde types. Aromatic aldehydes bearing both electron-withdrawing and electron-donating groups, as well as aliphatic and heterocyclic aldehydes, are generally effective substrates.[1][4] Aromatic aldehydes with electron-withdrawing groups often exhibit enhanced reactivity.[4]

| Aldehyde Substrate | Product | Typical Yield (%) | Notes |

| Benzaldehyde | 5-Phenyloxazole | 85-95 | Standard substrate, generally high yielding. |

| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | ~90 | Electron-withdrawing group facilitates the reaction.[1] |

| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | ~80 | Electron-donating group, still provides good yield. |

| 2-Furaldehyde | 5-(Furan-2-yl)oxazole | ~75 | Heterocyclic aldehydes are well-tolerated.[1] |

| Cyclohexanecarboxaldehyde | 5-Cyclohexyloxazole | 60-70 | Aliphatic aldehydes are viable but may require longer reaction times. |

| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Chloroquinolin-3-yl)oxazole | ~83 | Demonstrates applicability to complex, functionalized systems.[4] |

Table 1: Representative Substrate Scope of the Van Leusen Oxazole Synthesis. Yields are approximate and can vary based on specific conditions.

Field-Proven Optimization Insights

-

Accelerating the Reaction: For sluggish reactions or to improve throughput, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes while often maintaining high yields.[4][9] Similarly, conducting the reaction in a sealed pressure reactor can shorten reaction times to as little as 20 minutes.[10]

-

Choice of Base and Solvent: While K₂CO₃ in methanol is a robust default, specific substrates may benefit from different conditions. For highly sensitive substrates, a weaker base like triethylamine (Et₃N) can be employed.[4] For challenging cases, stronger base systems like potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) can be effective, though this may require lower initial reaction temperatures.[7][11]

-

Green Chemistry Approaches: To align with sustainability goals, modified protocols have been developed. These include using water as a solvent (often with additives like β-cyclodextrin) or employing reusable ionic liquids, which can be recycled multiple times without significant loss of efficacy.[2][4]

Troubleshooting and Byproduct Mitigation

While generally reliable, challenges can arise. A proactive understanding of potential failure modes is key to successful synthesis.

-

Issue: Low Yield / Incomplete Reaction

-

Causality: The most common cause is the incomplete elimination of the tosyl group, leading to the isolation of the stable 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[12] Insufficient base, poor quality reagents, or insufficient reaction time/temperature can contribute.

-

Solution: Ensure the use of anhydrous K₂CO₃ (it can be dried in an oven prior to use) and a sufficient excess (at least 2 equivalents). If the oxazoline intermediate is isolated, it can often be converted to the final product by re-subjecting it to the basic reaction conditions.

-

-

Issue: Formation of Nitrile Byproduct

-

Causality: The Van Leusen reaction pathway diverges when ketones are used instead of aldehydes, leading to the formation of nitriles.[6][7] If you are using an aldehyde and observe nitrile formation, it may indicate an unstable aldehyde that is degrading under the reaction conditions.

-

Solution: Verify the purity of the aldehyde starting material. If the aldehyde is prone to oxidation or decomposition, using freshly prepared or purified material is recommended.

-

Conclusion

The Van Leusen oxazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct, efficient, and versatile route to 5-substituted oxazoles. Its operational simplicity, broad substrate scope, and tolerance of diverse functional groups make it an indispensable tool for chemists in academic research and industrial drug development. By understanding the underlying mechanism and the key parameters for optimization, researchers can confidently leverage this powerful transformation to accelerate the discovery of novel chemical entities.

References

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central, PMCID: PMC7180750. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. [Link]

-

ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Maddila, S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

-

Kaur, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

-

Thieme Chemistry. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciforum.net [sciforum.net]

- 11. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Reactivity and Synthetic Utility of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] The strategic introduction of substituents onto this ring system is paramount for modulating its physicochemical properties and biological activity. This guide provides an in-depth analysis of the reactivity of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a versatile building block whose utility stems from the unique interplay of its substituents. We will explore the electronic landscape of the substituted oxazole core and detail the principal reaction pathways, with a significant focus on palladium-catalyzed cross-coupling reactions at the C5-bromo position. This document serves as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both mechanistic insights and field-proven experimental protocols.

The Electronic & Steric Landscape of the Substituted Oxazole Core

The reactivity of this compound is not defined by a single atom but by the collective electronic and steric contributions of its constituent parts. The oxazole ring itself is an aromatic, π-electron deficient system, which generally renders it resistant to electrophilic attack while making it susceptible to nucleophilic attack at specific positions, particularly C2.[3][4][5]

The substituents on the target molecule—a methyl group at C2, a phenyl group at C4, and a bromine atom at C5—profoundly alter this intrinsic reactivity:

-

C2-Methyl Group: This electron-donating group (EDG) slightly increases the electron density of the ring through inductive effects, which can influence the overall reactivity. Furthermore, the protons on this methyl group are weakly acidic and can be abstracted under strong basic conditions, opening a pathway for functionalization at this position.

-

C4-Phenyl Group: The phenyl ring at the C4 position provides steric bulk and engages in electronic interactions with the oxazole core. Its presence is crucial for many of the molecule's applications in materials science, such as in fluorescent compounds.[6]

-

C5-Bromo Group: This is the molecule's primary reactive handle. The carbon-bromine bond provides a site for a host of powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[1] The electronegative bromine atom also influences the electron distribution within the ring.

The general order of reactivity for electrophilic substitution on an unsubstituted oxazole ring is C4 > C5 > C2.[3] However, with the C4 and C5 positions occupied, the most significant and synthetically useful reactions for this molecule pivot away from ring substitution and towards transformations involving the C5-bromo substituent.

Figure 1. Logical diagram of the primary reactive sites on this compound.

The Cornerstone of Reactivity: Metal-Catalyzed Cross-Coupling at the C5 Position

The presence of the bromine atom at the C5 position makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[10] This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes bearing phosphine ligands are common. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice as the dppf ligand is both electron-rich and has a large "bite angle," which promotes the reductive elimination step and stabilizes the palladium(0) species.[11]

-

Base: A base is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex which facilitates the transfer of the organic group to the palladium center.[12] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent: A mixture of an organic solvent (like dimethoxyethane (DME), tetrahydrofuran (THF), or dioxane) and water is often employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | >90 | [11] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 85 | N/A |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | >90 | [11] |

Note: Yields are illustrative based on typical outcomes for similar substrates.

-

Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes by evacuating and backfilling three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methyl-4-phenyl-1,3-oxazole.[11][12]

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent stereoselectivity for the trans isomer.[13][14] This reaction is a powerful tool for C-C bond formation and olefin functionalization.[15]

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[15] Phosphine ligands (e.g., triphenylphosphine, PPh₃) are often added to stabilize the catalyst and modulate its reactivity.

-

Base: A hindered organic base, such as triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), is typically used. Its role is to neutralize the H-Br generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[16]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) is generally preferred.

-

Vessel Preparation: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium precatalyst (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

-

Inert Atmosphere: Purge the tube with an inert gas.

-

Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

-

Reaction: Seal the tube tightly and heat the mixture to 100-140 °C with stirring.

-

Monitoring: Follow the reaction's progress via TLC or GC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the substituted alkene product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing a direct route to arylalkynes and conjugated enynes.[17][18] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[19]

Causality Behind Experimental Choices:

-

Palladium Catalyst: As with other cross-couplings, a palladium(0) species is the primary catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.

-

Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself, significantly accelerating the reaction and allowing for milder conditions.[18][20]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the H-Br byproduct and as the solvent in many cases.

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).

-

Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the reaction mixture at a temperature ranging from ambient to 60 °C until the starting material is consumed (monitored by TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the 5-alkynyl-2-methyl-4-phenyl-1,3-oxazole.[6]

Other Reactive Pathways

While cross-coupling at the C5-bromo position is the dominant and most synthetically valuable mode of reactivity, other pathways exist.

-

Electrophilic Substitution: As a π-deficient system, the oxazole ring is deactivated towards electrophilic substitution. Reactions like nitration or Friedel-Crafts acylation are generally difficult and require harsh conditions, which may lead to ring decomposition instead of substitution.[3][21]

-

Nucleophilic Attack and Ring Opening: Oxazoles are generally resistant to nucleophilic substitution on the ring carbons unless activated by strong electron-withdrawing groups.[3] However, strong nucleophiles or harsh basic conditions can lead to deprotonation at the C2 position, which can sometimes be followed by ring cleavage to form an isonitrile intermediate.[4][5] Similarly, strong acidic conditions can protonate the ring nitrogen, activating the ring towards nucleophilic attack and potential ring opening.[22][23] These reactions are typically viewed as undesired side pathways when functionalizing the C5 position.

Synthesis of the Parent Compound

The title compound, this compound, can be synthesized through established heterocyclic chemistry routes. A common approach is a variation of the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis, followed by regioselective bromination.[2][4][24] For instance, one could start with an α-acylamino ketone and cyclize it, followed by bromination at the C5 position using a reagent like N-Bromosuccinimide (NBS).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Khan Academy [khanacademy.org]

- 24. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Brominated Phenyl-Oxazoles: A Technical Guide to Biological Activities

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom and a phenyl group to this core structure gives rise to brominated phenyl-oxazoles, a chemical class with significant and underexplored therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, provide detailed protocols for their biological evaluation, and present a critical analysis of their potential as next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel small molecule therapeutics.

Introduction: The Oxazole Scaffold and the Influence of Bromination

The 1,3-oxazole ring is a key pharmacophore due to its ability to participate in various non-covalent interactions with biological targets such as enzymes and receptors.[1] Its unique electronic and structural features make it an attractive starting point for the design of new drugs. The addition of a phenyl group can enhance π-π stacking interactions and hydrophobic interactions with target proteins. Bromination, the introduction of a bromine atom, can further modulate the compound's physicochemical properties in several ways:

-

Increased Lipophilicity: The bromine atom can increase the molecule's ability to cross cell membranes.

-

Halogen Bonding: Bromine can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, increasing the compound's half-life in vivo.

These modifications collectively contribute to the diverse and potent biological activities observed in brominated phenyl-oxazoles.

Anticancer Activity: Targeting Key Oncogenic Pathways

Brominated phenyl-oxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disruption of Cellular Proliferation and Survival

Several key cellular targets have been identified for oxazole derivatives, including STAT3 and tubulin.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[3][4] Oxazole derivatives have been shown to inhibit STAT3 signaling, leading to the downregulation of its target genes and subsequent apoptosis of cancer cells.[3][4]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[5][6] Several anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is evaluated by their IC50 values for COX-1 and COX-2 inhibition and their selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles | - | 0.31 | - | [7] |

| Isoxazole derivatives | 52.24 | 0.93 | 24.26 | |

| Isoxazole derivatives | 59.34 | 0.85 | 70.68 |

Table 3: Reported COX-2 Inhibitory Activities of Oxazole and Isoxazole Derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Brominated phenyl-oxazole test compounds

-

A method for detecting prostaglandin production (e.g., EIA kit for PGE2)

-

96-well plates

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme, and various concentrations of the brominated phenyl-oxazole compound or a known COX inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using an appropriate detection method, such as an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Conclusion and Future Directions

Brominated phenyl-oxazoles represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated activities against cancer, microbial pathogens, and inflammation highlight their potential to address significant unmet medical needs. The synthetic tractability of the oxazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of brominated phenyl-oxazole analogues will be crucial for identifying compounds with improved drug-like properties.

The continued exploration of this chemical class holds great promise for the discovery of the next generation of anticancer, antimicrobial, and anti-inflammatory drugs.

References

- Ansari, M. F., & Ahmad, I. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry, 29(30), 5126-5154.

-

NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives. Retrieved from [https://www.benchchem.

-

Boster Biological Technology. (n.d.). Regulation of Microtubule Dynamics Pathway. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives. Retrieved from [https://www.benchchem.

-

R Discovery. (2022, May 12). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

-

MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

-

PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

PubMed. (2025, December 23). Targeted anticancer potential of oxazole derivative against breast cancer: Synthesis, molecular docking, dynamics simulation, and in vitro evaluation on ERBB3 receptor. Retrieved from [Link]

-

MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

MDPI. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides. Retrieved from [Link]

-

PubMed. (2014, June 10). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. Retrieved from [Link]

-

PMC. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]

-

PMC. (2023, March 10). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 10). In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 6. antbioinc.com [antbioinc.com]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, its applications as a versatile scaffold in the design and discovery of novel therapeutic agents. This document is intended to serve as a foundational resource, blending established chemical principles with data-driven insights to empower researchers in their drug development endeavors.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in a multitude of natural products and synthetic molecules with a wide array of biological activities.[1][2] The unique electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to effectively bind to a diverse range of biological targets, including enzymes and receptors.[2] Consequently, oxazole derivatives have been extensively investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

The introduction of a halogen atom, such as bromine, at the C5 position of the oxazole ring, as in this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to build extensive and structurally complex compound libraries for biological screening.

Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for oxazole synthesis and subsequent halogenation. A common and effective method for the synthesis of the 2,4-disubstituted oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone.

A proposed synthetic pathway would first involve the synthesis of the precursor, 2-methyl-4-phenyl-1,3-oxazole, followed by selective bromination at the C5 position.

Proposed Synthesis of 2-methyl-4-phenyl-1,3-oxazole

One established method for the synthesis of 2,5-disubstituted oxazoles involves the reductive acetylation of an α-oximino derivative of a ketone, followed by dehydrative cyclization.[4]

Caption: Proposed synthesis of the 2-methyl-4-phenyl-1,3-oxazole precursor.

Bromination of 2-methyl-4-phenyl-1,3-oxazole

With the 2-methyl-4-phenyl-1,3-oxazole core synthesized, the next step is the regioselective introduction of a bromine atom at the C5 position. The electrophilic substitution of oxazoles preferentially occurs at the C5 position.[4] A common and effective reagent for this transformation is N-bromosuccinimide (NBS).[4]

Caption: Proposed bromination to yield the target compound.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of 2-Acetamido-1-phenylethan-1-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-oximino-acetophenone (1 equivalent) in a mixture of acetic acid and acetic anhydride.

-

Reduction and Acetylation: Cool the solution in an ice bath and add activated zinc dust (excess) portion-wise while stirring. Maintain the temperature below 20°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove excess zinc.

-

Isolation: Pour the filtrate into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

Part B: Cyclization to 2-methyl-4-phenyl-1,3-oxazole

-

Reaction Setup: Place the crude 2-acetamido-1-phenylethan-1-one in a round-bottom flask.

-

Dehydration: Add a dehydrating agent such as phosphorus pentoxide or concentrated sulfuric acid.

-

Heating: Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully quench with ice-water. Neutralize the solution with a base (e.g., sodium carbonate).

-

Purification: Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-4-phenyl-1,3-oxazole.

Part C: Bromination to this compound

-

Reaction Setup: Dissolve 2-methyl-4-phenyl-1,3-oxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution. A radical initiator such as AIBN or benzoyl peroxide may be added in catalytic amounts.

-

Reaction: Reflux the mixture for a few hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide.

-

Purification: Wash the filtrate with sodium thiosulfate solution and water. Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.

Medicinal Chemistry Applications

Potential as an Anticancer Agent

The oxazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[3] While specific biological data for this compound is scarce, a closely related analog, 5-Bromo-4-phenyl-1,3-oxazole, has been reported to exhibit anticancer activity. Furthermore, various 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have shown potent and broad-spectrum cytotoxic activity against a panel of human cancer cell lines.[5] One such derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, displayed significant growth inhibition against various cancer cell lines, with molecular docking studies suggesting potential interaction with tubulin and cyclin-dependent kinase 2 (CDK2).[5]

These findings suggest that the 5-bromo-4-phenyl-oxazole core is a promising pharmacophore for the development of novel anticancer agents. The 2-methyl substituent in the target compound may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved activity or selectivity.

Table 1: Anticancer Activity of a Related Oxazole Derivative

| Compound | Cancer Cell Lines | Activity Metric | Reported Value (µM) | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60 Human Cancer Cell Lines | Average GI₅₀ | 5.37 | [5] |

GI₅₀: The drug concentration that causes 50% inhibition of cell growth.

A Versatile Intermediate for Drug Discovery: Cross-Coupling Reactions

The true power of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The C5-bromo substituent provides a reactive site for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents and the creation of diverse compound libraries.[6] This is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] In the context of our target molecule, the C5-bromo position can be coupled with various aryl or heteroaryl boronic acids or esters to generate a library of 5-aryl- or 5-heteroaryl-2-methyl-4-phenyl-1,3-oxazoles.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-4-phenyl-1,3-oxazole.[8][9]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing alkynyl moieties into a molecular scaffold, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide [CuI] (5-10 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Solvent and Reagent Addition: Add an anhydrous and degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine base.

-

Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-methyl-4-phenyl-1,3-oxazole.[11][12]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. While direct biological data on this specific molecule is emerging, its structural similarity to other biologically active oxazoles, particularly in the context of anticancer research, makes it a compelling lead for further investigation. Its true strength, however, lies in its potential as a synthetic intermediate. The C5-bromo substituent opens the door to a vast chemical space through well-established and robust cross-coupling methodologies. By leveraging reactions such as the Suzuki-Miyaura and Sonogashira couplings, researchers can efficiently generate large and diverse libraries of novel oxazole derivatives for screening against a wide range of therapeutic targets. This guide provides the foundational knowledge and practical protocols to empower scientists to unlock the full potential of this promising heterocyclic scaffold in their drug discovery programs.

References

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (URL: [Link])

-

Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. - ResearchGate. (URL: [Link])

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed. (URL: [Link])

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. (URL: [Link])

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (URL: [Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

Recent advance in oxazole-based medicinal chemistry - PubMed. (URL: [Link])

-

ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. - ResearchGate. (URL: [Link])

-